Chromium arsenide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

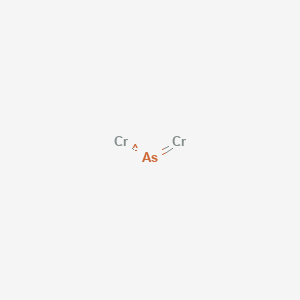

Chromium Arsenide is a compound of chromium and arsenic . Chromium is a transition element and arsenic is less electronegative . The compound has an orthorhombic structure .

Molecular Structure Analysis

Chromium Arsenide has an orthorhombic MnP-type structure with antiferromagnetic spin order . It also has a rocksalt structure which is an unreported metastable phase and a ferromagnetic metal with high spin polarization at the Fermi level .Chemical Reactions Analysis

Chromium reacts with dilute HCl or dilute H2SO4 to form [Cr(H2O)6]2+ (aq) blue color coordination complex . Chromium also reacts with dilute HCl and forms hydrogen gas with chloride ion .Physical And Chemical Properties Analysis

Chromium Arsenide has a density of 6.61 g/cm3 . It has a band gap of 0.000 eV . The ground-state structure is an orthorhombic MnP-type structure with antiferromagnetic spin order .科学的研究の応用

Structural Analysis

Chromium Arsenide is studied in various crystal structures to investigate its structural properties . The ground-state structure is an orthorhombic MnP-type structure with antiferromagnetic spin order .

Magnetic Properties

The magnetic properties of Chromium Arsenide are of significant interest. The ground magnetic state and density of states are systematically studied . The rocksalt structure is a low-energy metastable phase and a ferromagnetic metal with high spin polarization at the Fermi level .

Optical Properties

Chromium Arsenide exhibits unique optical properties. The NiAs structure and MnP structure have a higher absorption coefficient than other structures in the infrared region and ultraviolet region, respectively . In the visible light region, the wurtzite and zincblende structures are more transparent than other structures .

Doping Effects

Doping effects in Chromium Arsenide are also studied. For instance, Ti substitution of Cr and Te substitution of As can lead to a phase transition in ground-state structure and ground-state magnetic order, respectively .

Spintronics Applications

The properties of Chromium Arsenide can promote its application into spintronics . Spintronics, which adds the spin degree of freedom to the conventional electronic devices, has several advantages like increasing data processing, decreased electric power consumption, and non-volatility .

作用機序

Target of Action

Chromium arsenide (CrAs) primarily targets the electronic band structure of materials. It is known to interact with the Cr d bands near the Fermi level . This interaction is crucial for understanding the compound’s properties and behavior.

Mode of Action

The mode of action of CrAs involves its interaction with the electronic band structure. By integrating out all low-lying arsenic degrees of freedom, an effective Hamiltonian model describing the Cr d bands near the Fermi level is derived . This interaction leads to changes in the energy spectra, the Fermi surface, the density of states, and transport and magnetic properties of the compound .

Biochemical Pathways

These include uptake, accumulation, reduction, oxidation, methylation, and demethylation . Each of these pathways involves a certain set of genes and proteins that carry out the mechanism of arsenic biotransformation .

Pharmacokinetics

It is known that chromium, a component of cras, is required for carbohydrate, lipid, and protein metabolisms in humans and animals . Chromium-enriched yeast, a dietary supplement, has been studied for its pharmacokinetics, but similar studies on CrAs are lacking .

Result of Action

The interaction of CrAs with the electronic band structure results in changes in the energy spectra, the Fermi surface, the density of states, and transport and magnetic properties of the compound . These changes can have significant effects at the molecular and cellular levels, potentially influencing the compound’s superconducting properties .

Action Environment

The action of CrAs can be influenced by various environmental factors. For instance, arsenic’s biogeochemical cycle can be affected by microorganisms, pH, and the presence of other elements such as iron, phosphorus, sulfur, and silicon . Understanding these factors is crucial for predicting the behavior of CrAs in different environments.

Safety and Hazards

将来の方向性

特性

InChI |

InChI=1S/As.2Cr |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNAMCOKKZMLMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cr].[Cr]=[As] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsCr2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.914 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromium arsenide | |

CAS RN |

12254-85-2 |

Source

|

| Record name | Dichromium arsenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt](/img/structure/B1143627.png)

![17-Ethyl-1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1143637.png)